
Indoline-2-carboxylic acid
概要
説明
Indoline-2-carboxylic acid is a heterocyclic organic compound that features an indoline ring system with a carboxylic acid functional group at the second position
作用機序
Target of Action
Indoline-2-carboxylic acid is believed to act as an enzyme inhibitor, particularly targeting tyrosinase . It has also been found to inhibit the strand transfer of HIV-1 integrase . These enzymes play crucial roles in melanin synthesis and the life cycle of HIV-1, respectively.
Mode of Action
The compound interacts with its targets by forming hydrogen bonds with a variety of enzymes and proteins . In the case of HIV-1 integrase, the indole nucleus of the compound was observed to chelate with two Mg^2+ ions within the active site of the enzyme . This interaction inhibits the activity of the enzyme, thereby impairing the viral replication.
Biochemical Pathways
The inhibition of tyrosinase affects the melanin synthesis pathway, potentially influencing skin pigmentation and other melanin-dependent processes . The inhibition of HIV-1 integrase disrupts the integration of the viral genome into the host DNA, a critical step in the HIV-1 life cycle .
Pharmacokinetics
The compound’s high lipophilicity suggests that it may readily diffuse through lipid-rich biological membranes, potentially influencing its bioavailability and distribution within the body.
Result of Action
The inhibition of tyrosinase by this compound could lead to reduced melanin synthesis, potentially affecting skin pigmentation and other melanin-dependent processes . The inhibition of HIV-1 integrase could impair the viral replication, potentially reducing the viral load in HIV-1 infected individuals .
Action Environment
Environmental factors such as the presence of other metabolites, pH, and temperature could influence the action, efficacy, and stability of this compound. For instance, the gut microbiota is involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet . This suggests that dietary factors and gut microbiota composition could influence the levels and activity of this compound and its derivatives.
生化学分析
Biochemical Properties
Indoline-2-carboxylic acid has been observed to chelate with two Mg 2+ ions within the active site of HIV-1 integrase . This interaction plays a crucial role in the inhibition of the strand transfer of the integrase .
Cellular Effects
The effects of this compound on cells are primarily related to its role as an inhibitor of HIV-1 integrase . By inhibiting this enzyme, this compound can effectively impair viral replication .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with HIV-1 integrase. The indole nucleus of this compound chelates with two Mg 2+ ions within the active site of the enzyme, inhibiting the strand transfer of the integrase .
Temporal Effects in Laboratory Settings
Its derivatives have been synthesized and evaluated for their inhibitory effects on HIV-1 integrase .
Metabolic Pathways
It is known that this compound interacts with HIV-1 integrase, suggesting it may be involved in pathways related to viral replication .
準備方法
Synthetic Routes and Reaction Conditions: Indoline-2-carboxylic acid can be synthesized through several methods. One common approach involves the reduction of indole-2-carboxylic acid. This reduction can be achieved using various reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions . Another method includes the resolution of the racemic mixture using chemical reagents or enzymes to obtain the desired enantiomer .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves catalytic hydrogenation of indole-2-carboxylic acid. This process is typically carried out in the presence of a palladium catalyst under high pressure and temperature to ensure complete reduction .
化学反応の分析
Types of Reactions: Indoline-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: As mentioned earlier, this compound can be synthesized by reducing indole-2-carboxylic acid.
Substitution: Electrophilic substitution reactions can occur on the indoline ring, particularly at the nitrogen atom or the aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, palladium catalyst.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Indole-2-carboxylic acid.
Reduction: this compound.
Substitution: Various substituted indoline derivatives depending on the electrophile used.
科学的研究の応用
Indoline-2-carboxylic acid has a wide range of applications in scientific research:
類似化合物との比較
Indole-2-carboxylic acid: The parent compound from which indoline-2-carboxylic acid is derived.
Indole-3-acetic acid: A plant hormone with a similar indole ring structure but with a carboxylic acid group at the third position.
Indoline-3-carboxylic acid: Another derivative with the carboxylic acid group at the third position on the indoline ring.
Uniqueness: this compound is unique due to its specific structural configuration, which allows for distinct chemical reactivity and biological activity compared to its analogs. The position of the carboxylic acid group at the second position on the indoline ring provides unique opportunities for chemical modifications and interactions with biological targets .
特性
IUPAC Name |
2,3-dihydro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-4,8,10H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRXNRGSOJZINA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80868549 | |
| Record name | 2,3-Dihydro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80868549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78348-24-0, 16851-56-2 | |
| Record name | (±)-Indoline-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78348-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1)-Indoline-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016851562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indoline-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078348240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indoline-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-indoline-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.144 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDOLINE-2-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZHU9PQB6S7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Indoline-2-carboxylic acid?
A1: The molecular formula of this compound is C9H9NO2, and its molecular weight is 163.17 g/mol.
Q2: What spectroscopic data is available for characterizing this compound and its derivatives?
A2: Researchers commonly employ techniques like 1H NMR, 13C NMR, and HRMS to confirm the structure of this compound derivatives. [] Additionally, UV/Vis spectroscopy helps study the kinetics of reactions involving its metal complexes. []
Q3: Does this compound exhibit specific conformational preferences?
A3: Yes, research indicates that (S)-Indoline-2-carboxylic acid derivatives demonstrate a strong tendency toward the cis amide isomer in polar solvents. This behavior contrasts with proline, making it a promising building block for designing unique secondary structures. [, ] This preference is also influenced by the presence of an α-methyl group in derivatives like αMeInc. []
Q4: How does the structure of this compound relate to its fluorescence properties?
A4: this compound (I2CA), a fluorescent analog of proline, exhibits distinct 1La and 1Lb states, unlike indole. Its fluorescence properties, including pH-dependent absorption and fluorescence, have been thoroughly investigated due to its potential as a fluorescent probe in peptides and proteins. []
Q5: Can this compound act as a catalyst in organic synthesis?
A5: Yes, (S)-Indoline-2-carboxylic acid can catalyze the enantioselective borane reduction of prochiral ketones, leading to chiral secondary alcohols with high enantiomeric excess (82-87%). []
Q6: How does this compound facilitate enantioselective Catellani-type annulation?
A6: Chiral this compound has emerged as a key player in achieving high enantioselectivity in Catellani-type annulation reactions. This involves the formation of chiral all-carbon bridged ring systems by reacting aryl or alkenyl triflates and conjugated vinyl iodides with 4-(bromomethyl)cyclohexanone. Its coordinating orientation with the arylpalladium(II) center enables high stereochemical control. []
Q7: How is this compound utilized in the synthesis of N-alkyl indoles?
A7: Researchers have developed a mild, metal-free method to synthesize N-alkyl indoles using this compound. This one-pot synthesis involves reacting alkyl halides with Indoline-carboxylic acid, followed by 2,3-dicyano-5,6-dichlorobenzoquinone (DDQ)-mediated oxidative decarboxylative aromatization. []
Q8: Are there any applications of this compound in photoredox catalysis?
A8: Yes, two-dimensional lead and tin halide perovskites, synthesized by intercalating HDA with this compound, demonstrate photocatalytic activity. These hydrophobic perovskites are particularly effective in the visible-light-driven decarboxylation and dehydrogenation of Indoline-2-carboxylic acids. []
Q9: How do structural modifications of this compound affect its ACE inhibitory activity?
A9: Studies on N-substituted this compound derivatives as Angiotensin Converting Enzyme (ACE) inhibitors show that the stereochemistry at the 2-position significantly impacts activity. Derivatives with S,S configuration exhibit the highest potency, followed by S,R and R,S configurations, while the R,R configuration is essentially inactive. [, ]
Q10: How do substitutions on the Indoline ring affect ACE inhibitory activity?
A10: Substituting the Indoline nucleus at the C5 position with ethyl or methoxy groups results in only minor changes in ACE inhibitory activity. []
Q11: How does incorporating this compound into peptides impact their biological activity?
A11: Systematic substitution of amino acids with L-tryptophan in the oxytocin antagonist [Pmp1, D-Trp2, Arg8]oxytocin, including incorporating this compound at position 7, led to analogues with varying potencies. Some substitutions, particularly in the tail sequence, resulted in enhanced antagonistic activity compared to the parent peptide. []
Q12: Can this compound be used to create Metal-Organic Frameworks (MOFs)?
A12: Yes, a chiral MOF with a unique lonsdaleite (lon) topology, CMOM-7, was synthesized using (S)-Indoline-2-carboxylic acid as a building block. This MOF exhibits a high affinity for propane and demonstrates potential in propane/methane separation from natural gas. [] Additionally, CMOM-5, another MOF synthesized using (S)-Indoline-2-carboxylic acid, functions as a chiral crystalline sponge (CCS) capable of enantiomeric separation. []
Q13: What is the application of this compound in preparing Trolapril?
A13: (2S, 3aR, 7aS)-octahydro this compound benzyl ester hydrochloride, a key intermediate in the synthesis of the ACE inhibitor Trolapril, can be produced from a synthetic route starting with tetrahydrobenzene and utilizing this compound derivatives. This method offers advantages such as reagent safety, cost-effectiveness, and environmental friendliness. []
Q14: Has this compound been investigated for its potential in treating chronic kidney disease?
A14: While not directly studied for its therapeutic properties, research on a Chinese herbal prescription, FuZhengHuaYuJiangZhuTongLuoFang (FZHY), used to treat chronic kidney disease, revealed that FZHY treatment influenced the levels of this compound in rats. This suggests a possible link between the compound and the prescription's mechanism of action, warranting further investigation. []
Q15: How is this compound used in enantioselective hydrolysis?
A15: Immobilized Candida antarctica lipase (Chirazyme L-2) effectively catalyzes the enantioselective hydrolysis of N-Boc-Indoline-2-carboxylic acid methyl ester, demonstrating its utility in producing enantiomerically pure compounds. [, ]
Q16: Have computational methods been applied to study this compound?
A16: Yes, computational chemistry, including Density Functional Theory (DFT) calculations, has been extensively used to understand the conformational preferences of this compound and its derivatives. [, ] Researchers have also employed computational methods to investigate the mechanism of iminium-catalyzed reactions involving this compound. These studies provide insights into the role of directed electrostatic activation and hydrogen bonding in these reactions. [, ]
Q17: What analytical techniques are used to study this compound and its derivatives?
A17: Various analytical techniques are employed in studying this compound, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


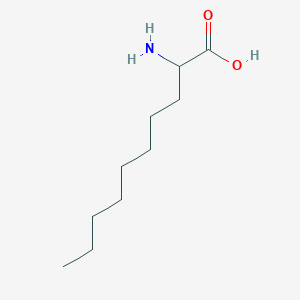
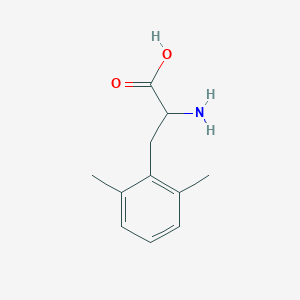
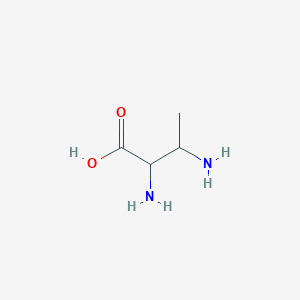


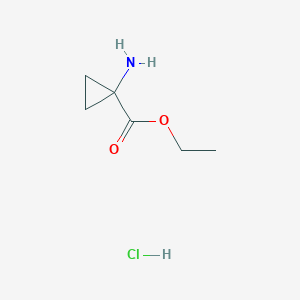
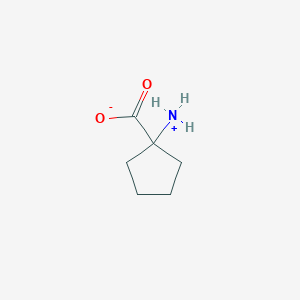
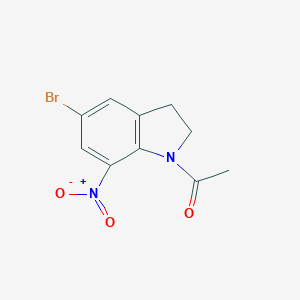
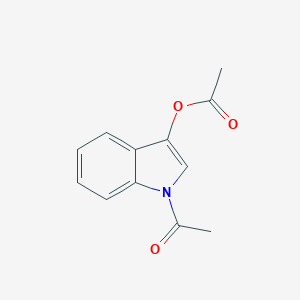
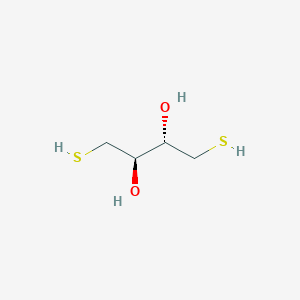
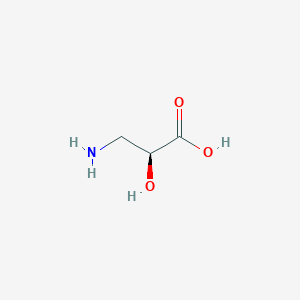
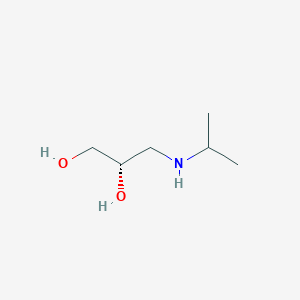
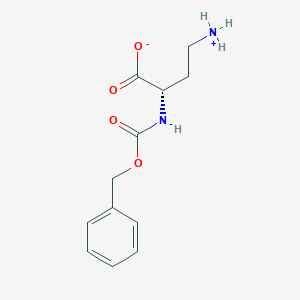
![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B556880.png)
